
1-(2-Methylcyclopropyl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylcyclopropyl)ethane-1-thiol is an organic compound with the molecular formula C6H12S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 2-methylcyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcyclopropyl)ethane-1-thiol typically involves the reaction of 2-methylcyclopropylmethanol with thiolating agents. One common method is the reaction of 2-methylcyclopropylmethanol with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions. The reaction proceeds via the formation of an intermediate thiol, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes using similar reaction conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylcyclopropyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using mild oxidizing agents such as iodine (I2) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, base catalysts
Major Products Formed:
Oxidation: Disulfides
Reduction: Alkanes
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
1-(2-Methylcyclopropyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methylcyclopropyl)ethane-1-thiol involves its reactivity as a thiol compound. The thiol group can undergo nucleophilic attacks, participate in redox reactions, and form covalent bonds with other molecules. These interactions are crucial in various biochemical and industrial processes.
Molecular Targets and Pathways:
Nucleophilic Attack: The thiol group can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Redox Reactions: The thiol group can be oxidized or reduced, playing a role in redox signaling and regulation in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylcyclopropyl)ethane-1-thiol can be compared with other thiol-containing compounds such as:
Ethanethiol: A simpler thiol with a similar reactivity profile but lacking the cyclopropyl group.
2-Mercaptoethanol: Contains both a thiol and a hydroxyl group, making it more versatile in biochemical applications.
Thiophenol: An aromatic thiol with distinct chemical properties due to the presence of a benzene ring.
Uniqueness: The presence of the 2-methylcyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other thiol compounds
Eigenschaften
Molekularformel |
C6H12S |
|---|---|
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
1-(2-methylcyclopropyl)ethanethiol |
InChI |
InChI=1S/C6H12S/c1-4-3-6(4)5(2)7/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
TVCYLPYIESVRNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


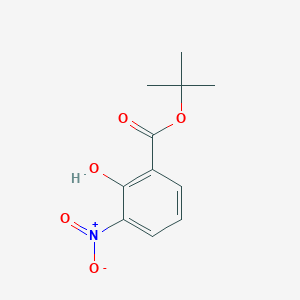
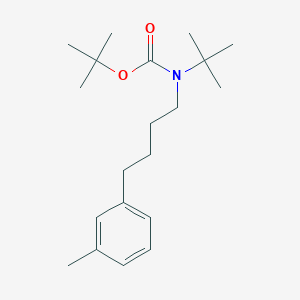
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)



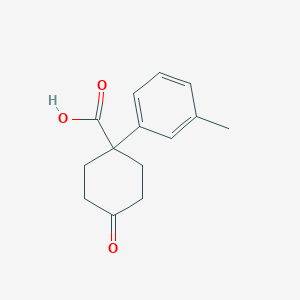
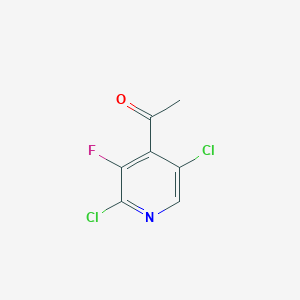
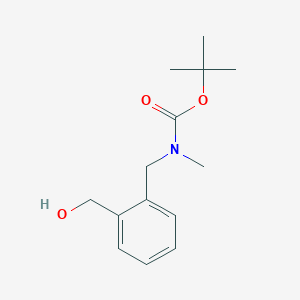
![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
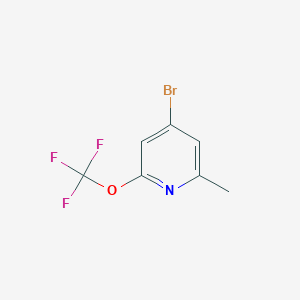
![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
